molecular formula C5H11F2NO2 B1408588 3-(Difluoromethoxy)pyrrolidine monohydrate CAS No. 1845690-55-2

3-(Difluoromethoxy)pyrrolidine monohydrate

Cat. No.: B1408588
CAS No.: 1845690-55-2
M. Wt: 155.14 g/mol
InChI Key: GOWMKCZFMGXMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)pyrrolidine monohydrate is a high-value chemical building block designed for advanced drug discovery and medicinal chemistry research. Its core structure combines a saturated pyrrolidine ring, a privileged scaffold found in numerous FDA-approved drugs, with a metabolically stable difluoromethoxy group . The pyrrolidine ring is highly valued for its three-dimensional, non-planar structure, which allows researchers to efficiently explore pharmacophore space and influence the stereochemistry of potential drug candidates . The incorporation of the difluoromethoxy group is a strategic modification that can significantly enhance a molecule's properties. This group is known to increase lipophilicity, which can improve membrane permeability and in vivo absorption . Furthermore, the strength of carbon-fluorine bonds and the electron-withdrawing nature of the group contribute to greater metabolic stability, helping to block oxidative metabolic hotspots and prolong the half-life of research compounds . As a result, this reagent is particularly useful for synthesizing novel bioactive molecules targeting a range of human diseases. Its applications include the development of potential antiviral agents, given the prominence of pyrrolidine derivatives in recent protease inhibitor research , as well as compounds for central nervous system disorders, cancer, and metabolic diseases . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(difluoromethoxy)pyrrolidine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.H2O/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWMKCZFMGXMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Difluoromethoxy)pyrrolidine Monohydrate: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(Difluoromethoxy)pyrrolidine monohydrate (CAS 1206594-98-0), a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will delve into the strategic rationale for its design, drawing from the well-established roles of both the pyrrolidine scaffold and the difluoromethoxy group in enhancing the pharmacological properties of therapeutic agents. This guide will further present a detailed, field-proven synthetic methodology, a thorough analytical characterization workflow, and a discussion of its potential applications in the development of novel therapeutics. The content is structured to provide not only procedural steps but also the underlying scientific principles, empowering researchers to effectively incorporate this valuable synthon into their drug discovery programs.

Introduction: The Strategic Convergence of Pyrrolidine and Difluoromethoxy Moieties

The pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is a central theme in modern drug discovery. The design of this compound is a prime example of a strategic approach that combines two privileged structural motifs: the pyrrolidine ring and the difluoromethoxy group.

The pyrrolidine ring , a five-membered saturated heterocycle, is a ubiquitous feature in a vast number of natural products and FDA-approved drugs.[1][2] Its prevalence stems from several key advantages it imparts to a molecule:

  • Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more effective exploration of the three-dimensional space of a biological target's binding pocket, often leading to enhanced potency and selectivity.[3][4]

  • Improved Physicochemical Properties: The presence of the nitrogen atom can enhance aqueous solubility and provide a handle for hydrogen bonding interactions, which are crucial for target engagement.[5]

  • Stereochemical Diversity: The pyrrolidine ring can possess multiple stereocenters, allowing for the fine-tuning of a molecule's spatial arrangement to optimize interactions with chiral biological targets.[3][4]

  • Metabolic Stability: The saturated nature of the ring can confer resistance to certain metabolic pathways.

Complementing the advantages of the pyrrolidine scaffold is the difluoromethoxy (-OCHF₂) group , a bioisostere of various functional groups that has gained significant traction in medicinal chemistry. The strategic incorporation of fluorine can profoundly influence a molecule's properties:

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the lipophilicity, pKa, and dipole moment of a molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an increased half-life of the drug.

  • Improved Target Binding: The difluoromethoxy group can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity.[7]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation.

The combination of these two moieties in this compound results in a building block that is pre-optimized for many of the desirable attributes of a successful drug candidate.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3-(Difluoromethoxy)pyrrolidine can be achieved through a robust and scalable multi-step sequence, adapted from the general methodology for the synthesis of CHF₂O-containing saturated heterocycles.[8] The following protocol provides a detailed workflow for the preparation of this valuable building block.

Overall Synthetic Scheme

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Difluoromethylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Hydration Start 3-Hydroxypyrrolidine Step1_reagent Benzyl Chloroformate (Cbz-Cl) K₂CO₃, THF/H₂O Start->Step1_reagent Protection Intermediate1 N-Cbz-3-hydroxypyrrolidine Step1_reagent->Intermediate1 Step2_reagent 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂COOH) CuI, MeCN Intermediate1->Step2_reagent Difluoromethylation Intermediate2 N-Cbz-3-(difluoromethoxy)pyrrolidine Step2_reagent->Intermediate2 Step3_reagent H₂, Pd/C MeOH Intermediate2->Step3_reagent Hydrogenolysis Product 3-(Difluoromethoxy)pyrrolidine Step3_reagent->Product Step4_reagent H₂O Product->Step4_reagent Hydration Final_Product 3-(Difluoromethoxy)pyrrolidine Monohydrate Step4_reagent->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Cbz-3-hydroxypyrrolidine

  • To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1) at 0 °C, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Cbz-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Cbz-3-(difluoromethoxy)pyrrolidine

  • To a solution of N-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous acetonitrile (MeCN), add copper(I) iodide (CuI, 0.1 eq).

  • Add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂COOH, 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Cbz-3-(difluoromethoxy)pyrrolidine.

Step 3: Synthesis of 3-(Difluoromethoxy)pyrrolidine

  • Dissolve N-Cbz-3-(difluoromethoxy)pyrrolidine (1.0 eq) in methanol (MeOH).

  • Add palladium on activated carbon (10% Pd/C, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(Difluoromethoxy)pyrrolidine.

Step 4: Formation of this compound

  • The crude product from Step 3 is often isolated as the monohydrate upon exposure to atmospheric moisture or by controlled addition of one equivalent of water followed by crystallization or lyophilization.

Analytical Characterization Workflow

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following workflow outlines the key analytical techniques to be employed.

G cluster_0 Structural Elucidation cluster_1 Purity and Identity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI-MS) IR Infrared Spectroscopy (FTIR) HPLC HPLC-UV/MS Elemental Elemental Analysis Sample 3-(Difluoromethoxy)pyrrolidine Monohydrate Sample->NMR Confirms Connectivity Sample->MS Determines Molecular Weight Sample->IR Identifies Functional Groups Sample->HPLC Assesses Purity Sample->Elemental Confirms Elemental Composition

Caption: Analytical workflow for compound characterization.

Expected Spectroscopic and Analytical Data
Technique Expected Observations Interpretation
¹H NMR Signals corresponding to the pyrrolidine ring protons. A characteristic triplet for the -OCHF₂ proton with coupling to the two fluorine atoms.Confirms the presence of the pyrrolidine and difluoromethoxy groups and their connectivity.
¹³C NMR Resonances for the pyrrolidine carbons. A triplet for the -OCHF₂ carbon due to coupling with the fluorine atoms.Provides information on the carbon skeleton of the molecule.
¹⁹F NMR A doublet for the two equivalent fluorine atoms of the -OCHF₂ group, coupled to the proton.Confirms the presence and electronic environment of the fluorine atoms.
Mass Spec (m/z) The calculated molecular weight for the free base (C₅H₉F₂NO) is 137.13. The monohydrate will have a molecular weight of 155.14. Expect to observe the [M+H]⁺ ion for the free base at m/z 138.14.Confirms the molecular weight of the synthesized compound.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and strong C-F stretching bands (around 1000-1200 cm⁻¹).[4][6]Identifies the key functional groups present in the molecule.
Elemental Analysis The calculated elemental composition for C₅H₁₁F₂NO₂ (monohydrate) is C: 38.71%, H: 7.15%, N: 9.03%.Confirms the elemental composition and the presence of one molecule of water.

Applications in Drug Discovery: A Building Block for Next-Generation Therapeutics

The unique structural and physicochemical properties of this compound make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas. Its utility can be envisioned in several contexts:

CNS Disorders

The pyrrolidine scaffold is a common feature in many centrally acting agents. The introduction of the difluoromethoxy group can enhance blood-brain barrier permeability, a critical factor for CNS drug efficacy. Furthermore, the modulation of basicity by the electron-withdrawing difluoromethoxy group can be exploited to fine-tune interactions with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

Oncology

Many kinase inhibitors and other anti-cancer agents incorporate heterocyclic scaffolds. The ability of the difluoromethoxy group to block metabolic hotspots can lead to improved pharmacokinetic profiles and sustained target engagement, which is often crucial for efficacy in oncology.

Infectious Diseases

The pyrrolidine ring is present in several antiviral and antibacterial agents. The incorporation of fluorine can enhance the potency and metabolic stability of these compounds, potentially leading to more effective treatments for infectious diseases.

Metabolic Diseases

The unique properties of the difluoromethoxy group can be leveraged to design novel inhibitors of enzymes involved in metabolic pathways.

Conclusion

This compound stands as a testament to the power of rational drug design. By combining the well-established benefits of the pyrrolidine scaffold with the strategic advantages of the difluoromethoxy group, medicinal chemists have at their disposal a versatile and powerful building block. The synthetic and analytical methodologies outlined in this guide provide a clear path for the effective utilization of this compound in the discovery and development of the next generation of innovative medicines. The continued exploration of its applications is poised to yield novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Li Petri, G.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021.
  • Poyraz, S.; et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. 2023.
  • Poyraz, S.; et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. 2023. [Link]

  • Kirk, K. L. Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry.
  • Inhance Technologies. How Is Fluorine Used in the Medical Field? 2025.
  • Hagmann, W. K. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2008.
  • Shalimov, A.; et al. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. SynOpen. 2024.
  • Creative Proteomics.
  • Hu, J.; et al. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. 2018.
  • Zakharenko, A.; et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2021.
  • Aher, N. S.; et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • Aarde, S. M.; et al. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. 2015.
  • Gerig, J. T. Fluorine NMR.
  • Ikuta, H.; et al. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Journal of Medicinal Chemistry. 1987.
  • JEOL Ltd.
  • Suresh, M.; et al. Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences. 2016.

Sources

An In-depth Technical Guide to Pyrrolidine Building Blocks for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a privileged saturated heterocycle that serves as a cornerstone in the architecture of numerous kinase inhibitors.[1][2][3] Its inherent three-dimensional structure, arising from its non-planar, puckered conformation, provides an exceptional scaffold for creating molecules that can precisely navigate the complex topography of kinase active sites.[2] This guide offers a comprehensive exploration of the strategic application of pyrrolidine building blocks in the synthesis of kinase inhibitors. We will delve into the structural rationale for their use, survey key stereoselective synthetic methodologies, analyze structure-activity relationships through case studies of prominent inhibitors, and provide detailed experimental protocols for the synthesis of critical pyrrolidine synthons. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapeutics.

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The design of potent and selective kinase inhibitors is a central focus of modern medicinal chemistry.

The pyrrolidine scaffold offers several distinct advantages in this pursuit:

  • Three-Dimensional Diversity: Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring allow for substituents to be projected into three-dimensional space.[2] This is crucial for establishing specific interactions with amino acid residues deep within the ATP-binding pocket of kinases and can lead to enhanced potency and selectivity.[2]

  • Stereochemical Complexity: The chirality inherent in substituted pyrrolidines provides a powerful tool for optimizing inhibitor binding. Different stereoisomers of a pyrrolidine-containing molecule can exhibit vastly different biological profiles due to their unique spatial arrangements, enabling fine-tuning of the fit within an enantioselective protein binding site.[2]

  • Improved Physicochemical Properties: The inclusion of a pyrrolidine motif can enhance aqueous solubility and modulate other key physicochemical properties of a drug candidate, such as lipophilicity (logP) and membrane permeability.[4] Bridged pyrrolidine systems have been specifically developed to reduce lipophilicity while maintaining structural rigidity.[5]

  • Vectorial Elaboration: The defined conformational nature of the pyrrolidine ring allows for the precise, vector-based elaboration of substituents to probe different regions of the kinase active site.

The following diagram illustrates the central role of a functionalized pyrrolidine ring as a core building block, connecting a hinge-binding motif to a solvent-front-directed moiety in a generic Type I kinase inhibitor.

G cluster_inhibitor Generic Kinase Inhibitor Structure cluster_kinase Kinase ATP Pocket Pyrrolidine Pyrrolidine Core SolventFront Solvent-Front Group Pyrrolidine->SolventFront Vector for SAR exploration Pocket Hydrophobic Pocket Pyrrolidine->Pocket 3D Fit HingeBinder Hinge-Binding Motif (e.g., Pyrrolopyrimidine) HingeBinder->Pyrrolidine Linker Hinge Hinge Region HingeBinder->Hinge H-Bonds Solvent Solvent-Exposed Region SolventFront->Solvent Interactions

Caption: A generic kinase inhibitor structure featuring a pyrrolidine core.

Foundational Synthetic Strategies for Pyrrolidine Building Blocks

The efficient and stereocontrolled synthesis of functionalized pyrrolidines is paramount for their application in drug discovery. A multitude of methods have been developed, broadly classifiable into two categories: functionalization of existing chiral pyrrolidine precursors and de novo construction of the ring system.[6]

The Chiral Pool Approach: Leveraging Proline and Hydroxyproline

L-proline and 4-hydroxy-L-proline are inexpensive, naturally occurring amino acids that serve as versatile chiral starting materials for a vast array of pyrrolidine building blocks.[6][7] Their inherent stereochemistry can be transferred through subsequent transformations.

  • (S)-Prolinol as a Precursor: The reduction of L-proline, typically using powerful reducing agents like LiAlH₄, readily yields (S)-prolinol.[6] This building block is a common starting point for many syntheses.[6]

De Novo Synthesis: Cycloaddition Reactions

For pyrrolidines not easily accessible from the chiral pool, de novo syntheses are employed. Among the most powerful are [3+2] cycloaddition reactions involving azomethine ylides.[8][9]

  • Azomethine Ylide Cycloadditions: These reactions involve the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (dipolarophile) to stereoselectively form the pyrrolidine ring.[9] This method is highly versatile, allowing for the construction of complex, polysubstituted pyrrolidines, including spirocyclic systems.[9][10][11] Recent advances have focused on catalytic, asymmetric versions of this reaction to produce enantioenriched products.[12][13][14]

The general workflow for these synthetic approaches is outlined below.

G cluster_pool Chiral Pool Synthesis cluster_denovo De Novo Synthesis Proline L-Proline / 4-Hydroxyproline Func Functional Group Interconversion Proline->Func Target1 Functionalized Pyrrolidine Func->Target1 Acyclic Acyclic Precursors (e.g., Amino Acid, Alkene) Cyclo [3+2] Cycloaddition (Azomethine Ylide) Acyclic->Cyclo Target2 Functionalized Pyrrolidine Cyclo->Target2

Caption: Key synthetic strategies for pyrrolidine building blocks.

Case Study: The Pyrrolidine Core in Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases is a validated target for inflammatory diseases and certain cancers. Several approved JAK inhibitors feature a pyrrolidine or a related piperidine core, highlighting the scaffold's utility. Tofacitinib, a potent JAK inhibitor, provides an excellent example.[15][16] While it contains a piperidine ring, the synthetic strategies and the role of the saturated heterocycle are highly relevant.

Tofacitinib: Structural Significance

Tofacitinib (Xeljanz®) is an inhibitor of JAK1, JAK2, and JAK3.[16] Its structure features a (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine moiety.[15] The pyrrolo[2,3-d]pyrimidine core acts as the hinge-binder, while the stereochemically defined piperidine ring positions the substituents optimally within the active site. The synthesis of this core is a significant challenge, often requiring lengthy sequences or chiral resolutions to establish the correct stereochemistry.[15][17]

Synthetic Approaches to the Tofacitinib Core

The synthesis of Tofacitinib's core heterocycle illustrates the practical challenges and solutions in drug development. Key strategies often involve:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling a pre-formed, stereochemically pure piperidine fragment with a 4-chloro-pyrrolo[2,3-d]pyrimidine hinge-binding motif.[15][18]

  • Asymmetric Synthesis: Developing methods to construct the chiral piperidine ring from achiral starting materials, thereby avoiding resolution steps.[16]

The following table summarizes key IC₅₀ data for Tofacitinib, demonstrating its activity against the JAK family.

Kinase TargetTofacitinib IC₅₀ (nM)Rationale for Inhibition
JAK1 1Immunosuppression
JAK2 20Immunosuppression
JAK3 112Immunosuppression

Data are illustrative and compiled from various sources.

Case Study: Pyrrolidine Scaffolds in Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial kinase in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.[19] Ibrutinib (Imbruvica®), the first-in-class BTK inhibitor, showcases a different application of a heterocyclic core, but the principles of targeting kinase active sites are shared.[20] While Ibrutinib itself does not contain a pyrrolidine, many next-generation BTK inhibitors under development explore this and other saturated heterocycles to improve selectivity and overcome resistance.[19][21] The rationale is to design molecules that form specific, non-covalent interactions within the BTK active site, a role for which the 3D nature of the pyrrolidine ring is well-suited.[2]

Detailed Experimental Protocols

To ensure the practical applicability of this guide, the following section provides a validated, step-by-step protocol for a key synthetic transformation.

Protocol 1: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

This protocol is a representative example of a modern, catalytic asymmetric method for constructing a chiral pyrrolidine scaffold.

Objective: To synthesize an enantioenriched disubstituted pyrrolidine derivative via a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.

Materials:

  • Glycine imino ester (azomethine ylide precursor)

  • Electron-deficient alkene (e.g., dimethyl maleate)

  • Copper(I) trifluoromethanesulfonate benzene complex (Cu(I)OTf)₂·C₆H₆

  • Chiral ligand (e.g., (R)-BINAP)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (e.g., (R)-BINAP, 0.055 mmol) in anhydrous toluene (5 mL). Add the copper(I) source (0.05 mmol) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Reaction Setup: To the catalyst solution, add the electron-deficient alkene (1.0 mmol).

  • Slow Addition: Dissolve the glycine imino ester (1.2 mmol) in anhydrous toluene (10 mL). Add this solution to the reaction mixture dropwise via a syringe pump over a period of 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the azomethine ylide and suppress side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting alkene is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pyrrolidine product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Self-Validation: The success of the protocol is validated by achieving high diastereoselectivity and enantioselectivity (>90% ee), which is confirmed by chiral HPLC and comparison to literature values for analogous systems. The stereochemical outcome should be consistent with the established model for the chosen chiral ligand.

Conclusion and Future Outlook

The pyrrolidine scaffold is a demonstrably powerful and versatile building block in the design and synthesis of kinase inhibitors.[3] Its ability to confer three-dimensionality, introduce stereochemical control, and improve physicochemical properties makes it an indispensable tool for medicinal chemists.[2] Future innovations will likely focus on the development of novel, more efficient, and highly stereoselective methods for synthesizing complex and densely functionalized pyrrolidines.[8][22] The exploration of new pyrrolidine-based cores, such as spirocyclic and bridged systems, will continue to push the boundaries of kinase inhibitor design, leading to the development of more potent, selective, and safer targeted therapies.[5][11]

References

  • Organic Chemistry Frontiers. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. RSC Publishing.
  • Nature Communications. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Springer Nature.
  • Bentham Science. Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers.
  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
  • Organic Chemistry Frontiers. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. RSC Publishing.
  • RSC Advances. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.
  • White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose University Consortium.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • BenchChem. The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics. BenchChem.
  • SciSpace. Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade. SciSpace.
  • Royal Society of Chemistry. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Publishing.
  • China Chemistry News. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News.
  • PubMed. Role of the pyrrolidine ring of proline in determining the substrate specificity of cdc2 kinase or cdk5. National Library of Medicine.
  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • International Journal of Molecular Sciences. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • European Journal of Organic Chemistry. Tofacitinib synthesis - an asymmetric challenge. Wiley-VCH.
  • RSC Advances. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.
  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Taylor & Francis Online. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Taylor & Francis.
  • Enamine. Bridged Pyrrolidine with Reduced Lipophilicity. Enamine.
  • Chemistry – A European Journal. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Wiley-VCH.
  • ResearchGate. Pfizer's approaches to the synthesis of tofacitinib. Reagents and conditions. ResearchGate.
  • PubMed. Exploring the binding nature of pyrrolidine pocket-dependent interactions in the polo-box domain of polo-like kinase 1. National Library of Medicine.
  • Patsnap. Novel synthetic process of tofacitinib citrate. Patsnap.
  • Molecules. The Development of BTK Inhibitors: A Five-Year Update. MDPI.
  • Google Patents. CN104987339A - Synthesis method of tofacitinib citrate. Google.
  • ResearchGate. Exploring the Binding Nature of Pyrrolidine Pocket-Dependent Interactions in the Polo-Box Domain of Polo-Like Kinase 1. ResearchGate.
  • PLOS One. Exploring the Binding Nature of Pyrrolidine Pocket-Dependent Interactions in the Polo-Box Domain of Polo-Like Kinase 1. Public Library of Science.
  • Enamine. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.
  • Bioorganic & Medicinal Chemistry Letters. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Elsevier.
  • Journal of Medicinal Chemistry. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. American Chemical Society.
  • Molecules. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.
  • ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate.
  • Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.
  • PubMed. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. National Library of Medicine.
  • ResearchGate. Covalent BTK inhibitors. a) Ibrutinib. b) A pyrrolopyrimidine precursor.... ResearchGate.
  • ResearchGate. Synthesis of [ 13 C 6 ]‐Ibrutinib. ResearchGate.
  • Cresset Group. 3D-QSAR study on JAK inhibitors. Cresset Group.
  • ResearchGate. Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. ResearchGate.
  • MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI.

Sources

Methodological & Application

Application Note: Synthesis and Utilization of Difluoromethoxy Pyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of pharmaceutical intermediates using difluoromethoxy pyrrolidines Content Type: Application Notes and Protocols

Abstract & Scope

This application note details the robust synthesis of 3-(difluoromethoxy)pyrrolidine intermediates, a class of high-value building blocks in modern medicinal chemistry. The difluoromethoxy group (


) serves as a lipophilic bioisostere of hydroxyl (

) and methoxy (

) groups, offering improved metabolic stability and membrane permeability while retaining hydrogen bond donor capability.[1]

This guide focuses on a scalable, copper-catalyzed difluoromethylation protocol using 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) , followed by controlled deprotection and downstream coupling. It is designed for medicinal chemists requiring high-fidelity intermediates for structure-activity relationship (SAR) studies.

Scientific Background: The "Lipophilic Hydrogen Donor"

The incorporation of fluorine into pyrrolidine scaffolds alters physicochemical properties without significantly changing steric bulk.

  • Metabolic Stability: The

    
     bond (approx. 116 kcal/mol) resists oxidative metabolism (e.g., P450 hydroxylation) better than 
    
    
    
    bonds.
  • Dynamic Lipophilicity: Unlike the trifluoromethoxy group (

    
    ), which is purely lipophilic and non-polar, the difluoromethoxy group (
    
    
    
    ) contains an acidic proton. This allows it to act as a weak hydrogen bond donor (H-bond acidity
    
    
    ), interacting with protein targets while maintaining a higher
    
    
    than the parent alcohol.
Reaction Mechanism: Copper-Mediated Difluorocarbene Transfer

The core transformation involves the in situ generation of difluorocarbene (


) from TFDA. The reaction proceeds via a metal-stabilized pathway, minimizing the polymerization of the carbene and promoting selective insertion into the 

bond of the alcohol.

Key Pathway:

  • Decarboxylation: TFDA undergoes thermal or catalytic decomposition to release

    
    , 
    
    
    
    , and fluoride, generating reactive
    
    
    .
  • Insertion: The electrophilic carbene reacts with the nucleophilic alcohol oxygen.

  • Proton Transfer: Rapid proton reorganization yields the difluoromethyl ether.

Experimental Workflow Visualization

The following diagram outlines the critical path from raw material to coupled pharmaceutical intermediate.

G Start Start: N-Boc-3-pyrrolidinol Reagent Reagent: TFDA + CuI (Difluoromethylation) Start->Reagent MeCN, 50°C Inter1 Intermediate 1: N-Boc-3-(difluoromethoxy)pyrrolidine Reagent->Inter1 -CO2, -SO2 QC QC Checkpoint: 19F NMR (-82 ppm) Inter1->QC Validate Deprotect Step 2: Acidic Deprotection (HCl/Dioxane) Salt Product: Amine HCl Salt Deprotect->Salt Isolation QC->Deprotect Pass

Caption: Workflow for the conversion of N-Boc-3-pyrrolidinol to the active amine salt via copper-catalyzed difluoromethylation.

Detailed Protocols

Protocol A: Synthesis of N-Boc-3-(difluoromethoxy)pyrrolidine

Target Scale: 10.0 g (Multigram Scale) Reaction Time: 4–6 Hours

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]AmountRole
N-Boc-3-pyrrolidinol 187.241.010.0 gSubstrate
TFDA (2,2-difluoro-2-(fluorosulfonyl)acetic acid)178.091.514.2 gReagent
Copper(I) Iodide (CuI) 190.450.11.0 gCatalyst
Sodium Sulfate (Na₂SO₄) 142.040.53.8 gAdditive
Acetonitrile (MeCN) --100 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (

    
    ).
    
  • Dissolution: Add N-Boc-3-pyrrolidinol (10.0 g) and Acetonitrile (100 mL) to the flask. Stir until fully dissolved.

  • Catalyst Addition: Add CuI (1.0 g) and anhydrous

    
      (3.8 g) to the solution. The sulfate acts as a drying agent and aids in stabilizing the reaction matrix.
    
  • Reagent Addition: Heat the mixture to 45–50°C . Using a syringe pump or dropping funnel, add TFDA (14.2 g) dropwise over 30 minutes.

    • Critical Note: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure the reaction vessel is vented to a scrubber (e.g., NaOH solution) to neutralize acidic gases.
  • Reaction: Stir the mixture at 50°C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LCMS. The product typically appears as a less polar spot.

  • Workup:

    • Cool the reaction to room temperature.[3]

    • Filter through a pad of Celite to remove copper salts. Rinse the pad with Ethyl Acetate (50 mL).

    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve the residue in Ethyl Acetate (100 mL) and wash with saturated

      
       (2 x 50 mL) and Brine (50 mL).
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
    
    • Yield Expectation: 60–75% (Colorless to pale yellow oil).

Protocol B: Deprotection to 3-(Difluoromethoxy)pyrrolidine Hydrochloride

Objective: Removal of the Boc group to generate the free amine for coupling.

Procedure
  • Dissolution: Dissolve the purified N-Boc intermediate (from Protocol A) in 1,4-Dioxane (5 mL/g).

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (5.0 equiv) dropwise.

  • Stir: Allow to warm to room temperature and stir for 2 hours. A white precipitate should form.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (

      
      ) to maximize precipitation.
      
    • Filter the solid under nitrogen (hygroscopic).

    • Wash with cold

      
      .
      
    • Dry under high vacuum.

    • Result: White crystalline solid (Amine HCl salt).

Quality Control & Troubleshooting

Analytical Checkpoints

To ensure the integrity of the difluoromethoxy group, verify the following spectral signatures:

TechniqueParameterExpected SignalInterpretation

NMR

(ppm)
6.25 (t,

Hz)
Characteristic triplet of the

proton. The large coupling constant (

) is diagnostic.

NMR

(ppm)
-81 to -83 (d) Doublet corresponding to the two fluorine atoms coupled to the proton.
LCMS m/z

Mass of parent +1. Note: The

group adds ~50 Da over the alcohol.
Troubleshooting Guide
  • Problem: Low conversion in Protocol A.

    • Root Cause:[7] Wet solvent or inactive catalyst.

    • Solution: Ensure MeCN is anhydrous (

      
       ppm water). Use fresh CuI (white/off-white, not green/brown).
      
  • Problem: Product decomposition during workup.

    • Root Cause:[7] Acidic instability.

    • Solution: The difluoromethoxy group is generally stable, but avoid prolonged exposure to strong aqueous acids during the workup of the Boc-protected species. Ensure the

      
       wash is thorough.[8][9][10]
      

Safety & Handling

  • TFDA (2,2-difluoro-2-(fluorosulfonyl)acetic acid): Corrosive and releases toxic gases (

    
    , HF) upon decomposition. Must be handled in a fume hood. 
    
  • Gas Evolution: The reaction generates significant pressure. Do not seal the vessel completely; use a bubbler/scrubber system.

  • Hydrofluoric Acid (HF): Trace HF may be generated. Keep calcium gluconate gel available as a first-aid measure.

References

  • Levchenko, K. et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Synthesis.

  • Zafrani, Y. et al. (2019). Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry.

  • Lishchynskyi, A. et al. (2019). Trifluoromethylation and Difluoromethylation of Anomalous Nucleophiles. Chemical Society Reviews.

  • Vibrant Pharma. (2025).[8][10] Product Specification: 3-(Difluoromethoxy)pyrrolidine hydrochloride.[2] Vibrant Pharma Catalog.

  • BenchChem. (2025).[3] Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives. BenchChem Technical Guides.

Sources

Troubleshooting & Optimization

Storage conditions to prevent degradation of 3-(Difluoromethoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 3-(Difluoromethoxy)pyrrolidine

Welcome to the Technical Support Center for 3-(Difluoromethoxy)pyrrolidine. As a Senior Application Scientist, my goal is to provide you with the necessary information to ensure the long-term stability and integrity of this valuable fluorinated building block in your research. This guide is structured to offer quick answers and in-depth troubleshooting advice to prevent and address potential degradation.

Optimal Storage Conditions at a Glance

For ease of reference, the following table summarizes the recommended storage conditions for 3-(Difluoromethoxy)pyrrolidine and its common salt forms. Adherence to these conditions is the first and most critical step in preventing degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation and reaction with atmospheric moisture.[3]
Container Tightly Sealed Amber Glass VialProtects from air, moisture, and light. Glass is generally inert to fluorinated compounds.[3][4][5][6][7]
Light Exposure Store in the darkPrevents potential light-induced degradation.[5]
Purity Use high-purity materialImpurities can sometimes catalyze degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-(Difluoromethoxy)pyrrolidine.

Q1: What is the ideal storage temperature for 3-(Difluoromethoxy)pyrrolidine?

For optimal stability, 3-(Difluoromethoxy)pyrrolidine and its salts should be stored at 2-8°C.[1][2] While some forms may be shipped at room temperature, long-term storage at refrigerated temperatures is crucial to minimize the rate of any potential degradation reactions.

Q2: Is an inert atmosphere necessary for storing this compound?

Yes, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended.[3] The pyrrolidine nitrogen can be susceptible to oxidation, and the difluoromethoxy group could potentially undergo hydrolysis in the presence of moisture over extended periods. An inert atmosphere displaces both oxygen and moisture, preserving the compound's integrity.

Q3: What are the signs of degradation in my sample of 3-(Difluoromethoxy)pyrrolidine?

Visual inspection can sometimes reveal degradation. Look for:

  • Color Change: A pure compound should be colorless to pale yellow. The development of a more intense color could indicate the formation of impurities.

  • Phase Change or Precipitation: The formation of solids in a liquid sample or changes in the appearance of a solid can be a sign of degradation or contamination.

For a more definitive assessment, analytical techniques are necessary:

  • Purity Analysis (GC/LC-MS, NMR): A decrease in the main peak's area percentage and the appearance of new peaks are clear indicators of degradation.

  • ¹⁹F NMR Spectroscopy: This is a particularly sensitive technique for fluorinated compounds. Changes in the fluorine spectrum can indicate alterations to the difluoromethoxy group.

Q4: What materials should I avoid bringing into contact with 3-(Difluoromethoxy)pyrrolidine?

Avoid contact with strong oxidizing agents, as these can react with the pyrrolidine ring.[6] Additionally, avoid strong acids and bases, which could potentially hydrolyze the difluoromethoxy group. For the parent pyrrolidine structure, incompatibilities also include acid anhydrides, acid chlorides, and certain metals like copper.[3]

Q5: My lab doesn't have a glovebox to handle the compound under an inert atmosphere. What are the best practices in this case?

If a glovebox is unavailable, you can still minimize exposure to air and moisture. Work quickly and efficiently. After dispensing the required amount, flush the headspace of the storage vial with an inert gas (argon or nitrogen) before tightly resealing the cap. Parafilm can be wrapped around the cap for an extra layer of protection against atmospheric exchange.

Troubleshooting Guide: Degradation Issues

This section provides a systematic approach to troubleshooting when you suspect degradation of your 3-(Difluoromethoxy)pyrrolidine sample.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing potential degradation of 3-(Difluoromethoxy)pyrrolidine.

troubleshooting_workflow start Suspected Degradation (e.g., unexpected reaction outcome, failed QC) check_storage Review Storage Conditions: - Temperature (2-8°C?) - Inert atmosphere? - Tightly sealed container? start->check_storage visual_inspection Visually Inspect Sample: - Color change? - Particulate matter? check_storage->visual_inspection analytical_chem Perform Analytical Chemistry: - Purity check (GC/LC-MS) - Structural confirmation (NMR) - Compare to reference standard visual_inspection->analytical_chem confirm_degradation Degradation Confirmed? analytical_chem->confirm_degradation no_degradation No Degradation Detected. Investigate other experimental variables. confirm_degradation->no_degradation No quarantine Quarantine Affected Stock confirm_degradation->quarantine Yes root_cause Identify Root Cause: - Improper storage? - Contamination? - Age of compound? quarantine->root_cause corrective_action Implement Corrective Action: - Procure new, validated material - Update lab storage protocols root_cause->corrective_action

Caption: Troubleshooting workflow for suspected degradation.

Step-by-Step Experimental Protocol for Purity Assessment

If you suspect degradation, a purity assessment is the next logical step. Here is a general protocol for analysis by LC-MS:

  • Sample Preparation:

    • Accurately prepare a stock solution of your 3-(Difluoromethoxy)pyrrolidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a working concentration of ~10 µg/mL.

  • LC-MS Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the expected parent ion mass.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the purity as a percentage of the main peak area relative to the total peak area.

    • Compare this to the certificate of analysis (CoA) that came with the compound. A significant deviation suggests degradation.

    • Analyze the mass-to-charge ratio of any new peaks to hypothesize the structure of degradation products.

Understanding Potential Degradation Pathways

While specific degradation pathways for 3-(Difluoromethoxy)pyrrolidine are not extensively published, we can infer potential routes based on its chemical structure and the hazardous decomposition products identified in safety data sheets, which include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]

Conceptual Degradation Pathways

The following diagram illustrates hypothetical degradation pathways under harsh conditions.

degradation_pathways parent 3-(Difluoromethoxy)pyrrolidine hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis Moisture/H+/OH- oxidation Oxidation (Strong Oxidizing Agents) parent->oxidation O2 / Oxidants hydrolysis_prod Pyrrolidin-3-ol + Difluorocarbene intermediates (Leads to HF formation) hydrolysis->hydrolysis_prod oxidation_prod Ring Opening/Oxidized Pyrrolidine Derivatives (Leads to NOx, COx formation) oxidation->oxidation_prod

Caption: Potential degradation pathways.

  • Hydrolysis of the Difluoromethoxy Group: This is a plausible pathway, especially in the presence of strong acids or bases. The C-O bond could be cleaved, leading to the formation of an alcohol on the pyrrolidine ring and ultimately, through unstable intermediates, the release of hydrogen fluoride.

  • Oxidation of the Pyrrolidine Ring: The nitrogen atom and adjacent carbons in the pyrrolidine ring can be susceptible to oxidation. This could lead to ring-opening or the formation of various oxidized species, which under thermal stress could break down into smaller molecules like carbon and nitrogen oxides.

By understanding these potential vulnerabilities, the importance of storing the compound under a dry, inert atmosphere and away from incompatible chemicals becomes clear.

References

  • Profluorochem. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. Retrieved from [Link]

  • Campos, S. E., et al. (2024).
  • Angene Chemical. (2025). methyl 2-(difluoromethoxy)pyridine-4-carboxylate - Safety Data Sheet. Retrieved from [Link]

  • Scott, J. S., & Toste, F. D. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 9(4), 286–290.
  • Glicksberg, A., & Kerrigan, S. (2019). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.
  • PlasticsEurope. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Toxic Docs.
  • Chemicea. 3-(Di(thiophen-2-yl)methylene)
  • Society of the Plastics Industry, Inc. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
  • Deventer, M. H., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.
  • Allsopp, M., et al. (2005). Uses of Perfluorinated Substances.
  • Poupaert, J. H. (2000). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 66(12), 5285–5291.
  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
  • Bonifazi, A., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 64(14), 10077–10100.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86764103, Razpipadon.
  • Casale, J. F., & Hays, P. A. (2018).
  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1159.

Sources

Minimizing side reactions during deprotection of pyrrolidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrrolidine Deprotection Support Hub. This guide addresses the specific challenges of deprotecting pyrrolidine intermediates. Unlike primary amines, the secondary amine formed upon pyrrolidine deprotection is highly nucleophilic and sterically accessible, making it uniquely prone to attacking electrophilic byproducts (scavenging failure) or undergoing intramolecular cyclization.

Module 1: Acid-Labile Groups (Boc)

Core Issue: Tert-butyl Cation Re-attachment & Scavenger Failure. Context: During Boc removal with Trifluoroacetic Acid (TFA), the tert-butyl carbocation (


) is generated.[1] If not immediately quenched, this electrophile will alkylate electron-rich regions. In pyrrolidines, the newly liberated secondary amine is a prime target if the solution is not sufficiently acidic to keep it fully protonated, or if the "cage effect" keeps the cation close to the amine.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
LCMS shows M+56 peak

-Butylation:
The

cation has alkylated the pyrrolidine nitrogen or a side chain (e.g., Trp, Tyr).
Switch to Scavenger Cocktail: Use TFA/Triethylsilane (TES)/Water (95:2.5:2.5).[1][2] TES is a hydride donor that irreversibly quenches the cation.
LCMS shows M+106 peak Trifluoroacetylation: Reaction with TFA anhydride (formed in situ) or activated ester.Hydrolysis Step: Treat the crude residue with aqueous

or

in MeOH for 30 mins post-deprotection.
Incomplete Cleavage Ion Pairing/Salt Bridge: The pyrrolidine salt is stabilizing the Boc group.Concentration Increase: Ensure TFA concentration is >50% (v/v). Pure TFA is often required for sterically hindered pyrrolidines.
Standard Operating Protocol: High-Fidelity Boc Removal

Objective: Remove Boc group while preventing


-butylation of the pyrrolidine ring or sensitive side chains (Indole, Thiol).
  • Preparation: Dissolve the substrate (0.1 mmol) in DCM (0.5 mL) .

    • Why? A small amount of DCM helps solubilize the starting material before acid addition.

  • Scavenger Addition: Add Triethylsilane (TES) (2-5 eq).

    • Why? TES is superior to water/anisole because it reduces the carbocation to isobutane (gas), permanently removing it from the equilibrium.

  • Acidolysis: Add TFA (0.5 mL) dropwise. Final ratio: TFA:DCM:TES (~50:45:5).

  • Monitoring: Stir at RT for 1-2 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate under reduced pressure. Do not heat above 40°C. Co-evaporate with toluene (3x) to remove residual TFA.

Mechanism Visualization: Cation Scavenging

BocScavenging Substrate Boc-Pyrrolidine Intermediate Carbamic Acid Substrate->Intermediate + Acid Acid TFA (H+) Cation t-Butyl Cation (tBu+) Intermediate->Cation Fragmentation Product Pyrrolidine Salt Intermediate->Product Byproduct Isobutane (Gas) Cation->Byproduct Hydride Transfer (Scavenging) SideProduct t-Butylated Pyrrolidine Cation->SideProduct Attack on Substrate Scavenger Silane (TES) Scavenger->Byproduct

Caption: The kinetic race between the scavenger (TES) and the nucleophilic substrate for the reactive t-butyl cation.

Module 2: Base-Labile Groups (Fmoc)

Core Issue: Dibenzofulvene (DBF) Adduct Formation. Context: Fmoc removal generates Dibenzofulvene (DBF), a highly reactive Michael acceptor. The secondary amine of pyrrolidine is an excellent Michael donor. If the deprotection base (e.g., piperidine) does not effectively sequester DBF, the liberated pyrrolidine will attack it, forming a stable, difficult-to-separate adduct (+178 Da).

Troubleshooting Guide
SymptomDiagnosisCorrective Action
LCMS shows M+178 peak DBF Adduct: The product has reacted with the Fmoc byproduct.Thiol Scavenging: Add 1-5% DTT (Dithiothreitol) or 1-Octanethiol to the deprotection mixture. Thiols are better nucleophiles than amines and will preferentially trap DBF.
Slow Reaction Steric Hindrance: 2-substituted pyrrolidines can be slow to deprotect.Switch Base: Use DBU (1-2%) in DMF instead of Piperidine. DBU is a stronger base but non-nucleophilic; must be used with a scavenger (thiol) to handle DBF.
Precipitation Carbamate Salt: The intermediate carbamate is insoluble.Solvent Change: Switch from pure DMF to DMF/DCM (1:1) to improve solubility.
Standard Operating Protocol: Thiol-Assisted Fmoc Removal

Objective: Prevent re-alkylation of the secondary amine by DBF.

  • Reagent Preparation: Prepare a solution of 20% Piperidine in DMF containing 2% DBU and 5% 1-Octanethiol .

    • Why? Piperidine performs the cleavage; DBU drives the equilibrium; Octanethiol traps the DBF.

  • Reaction: Add reagent to the substrate (10 mL per gram of resin/compound).[3]

  • Time: Shake/Stir for 10 minutes. Drain/Concentrate.[4]

  • Repeat: Repeat step 2-3 once more for 10 minutes.

  • Validation: Check LCMS. The DBF-Thiol adduct is very lipophilic and usually elutes at the solvent front or wash volume, distinct from the polar pyrrolidine.

Mechanism Visualization: DBF Trapping

FmocScavenging Fmoc Fmoc-Pyrrolidine DBF Dibenzofulvene (DBF) Fmoc->DBF E1cB Elimination Product Free Pyrrolidine Fmoc->Product Base Base (Piperidine) Adduct DBF-Thiol Adduct (Waste) DBF->Adduct Attack by Thiol (Fast) SideRxn N-Alkylated Product (+178) DBF->SideRxn Attack by Pyrrolidine Thiol Thiol Scavenger Thiol->Adduct

Caption: Thiol scavengers kinetically outcompete the liberated pyrrolidine for the electrophilic DBF byproduct.

Module 3: Hydrogenolysis (Cbz/Bn)

Core Issue: N-Methylation in Methanolic Solvents. Context: When using Pd/C in Methanol, the catalyst can dehydrogenate methanol to form formaldehyde (


). The free pyrrolidine then condenses with formaldehyde to form an imine/iminium, which is immediately reduced by 

to form an N-Methyl group (+14 Da).
FAQ: Why is my product methylated?

Q: I used standard Pd/C and


 in MeOH. Why do I see M+14? 
A:  Palladium is an excellent dehydrogenation catalyst. In the presence of methanol and a secondary amine (your product), it performs a "borrowing hydrogen" or reductive amination sequence.
Fix:  Switch solvent to Ethanol , Ethyl Acetate , or Acetic Acid . If solubility requires MeOH, use Pd(OH)2 (Pearlman's catalyst)  which is sometimes less prone to this specific cycle, or ensure strictly high pressure 

to suppress the dehydrogenation step.
Module 4: Stereochemical Integrity

Core Issue: Racemization of Proline Analogs. Context: Pyrrolidine-2-carboxylic acid derivatives (Proline analogs) are uniquely susceptible to racemization at the alpha-carbon. This occurs via enolization, particularly when the nitrogen is protected with an acyl group (forming an oxazolone intermediate) or during the deprotection step if strong bases and heat are involved.

  • Rule of Thumb: Never use strong bases (NaOH, KOH) with activated proline esters.

  • Protocol Adjustment: If saponifying a methyl ester to a free acid, use LiOH in THF/H2O at 0°C . Lithium coordinates the carbonyl oxygen, stabilizing the geometry and reducing the rate of enolization compared to Sodium or Potassium.

References
  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[2] Link

    • Foundational text on using scavengers (TES/Thioanisole)
  • Sheppeck, J. E., et al. (2000). "A convenient method for the deprotection of N-Fmoc amines." Tetrahedron Letters. Link

    • Establishes the use of DBU and thiols for scavenging DBF.
  • Meng, C., et al. (2020).[5] "N-Methylation of Amines with Methanol...". Journal of Organic Chemistry. Link

    • Mechanistic insight into methanol dehydrogenation and N-methyl
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8] Chemical Reviews. Link

    • Comprehensive review covering racemization mechanisms in proline deriv

Sources

Optimizing solvent selection for 3-(Difluoromethoxy)pyrrolidine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Synthesis & Solid-State Chemistry.

Ticket ID: #CRYST-3DFMP-OPT Subject: Optimization of Solvent Systems for 3-(Difluoromethoxy)pyrrolidine Crystallization Assigned Specialist: Senior Application Scientist, Solid-State Division

Executive Summary

Crystallizing 3-(Difluoromethoxy)pyrrolidine (and its salts) presents a unique challenge due to the physicochemical duality of the difluoromethoxy (


) group . Unlike a standard methoxy group, the 

moiety is a lipophilic hydrogen bond donor (due to the acidic proton on the

) and a weak acceptor.

This guide moves beyond generic protocols to address the specific thermodynamic behaviors of fluorinated heterocycles. We focus primarily on the Hydrochloride (HCl) salt , as the free base is typically a low-melting oil or unstable solid prone to oxidation.

Module 1: The Physicochemical Diagnostic

"Why is my standard solvent screen failing?"

To select the right solvent, you must understand the molecular "personality" created by the fluorine substitution.

FeatureEffect on CrystallizationExperimental Adjustment
Lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
The

group increases lipophilicity compared to

.[1]
Avoid water as a primary antisolvent; it is too polar and will likely cause "oiling out" (Liquid-Liquid Phase Separation).[2]
H-Bonding The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

proton is a weak H-bond donor.
Solvents with moderate H-bond acceptance (e.g., Isopropyl Acetate , MEK ) often yield better crystal habits than strongly H-bonding alcohols.[2]
Basicity (

)
Fluorine is electron-withdrawing, slightly lowering the

of the pyrrolidine nitrogen.
Ensure excess acid stoichiometry (1.05 - 1.1 eq) during salt formation to prevent dissociation in solution.

Module 2: Solvent System Selection Strategy

Q: "I tried Ethanol/Hexane, but I only get gum. What is the alternative?"

A: The Ethanol/Hexane system often fails for fluorinated amines because the polarity gap is too wide, leading to rapid supersaturation and oiling out. You need a "Bridge Solvent" system.[2]

Recommended Solvent Classes
  • Primary Solvent (Dissolver):

    • Standard: Methanol (MeOH), Ethanol (EtOH).[2][3][4]

    • Optimized:Isopropanol (IPA) or 2-Butanol .[2] (Higher boiling points allow for a wider metastable zone).[2]

  • Antisolvent (Precipitant):

    • Standard: Diethyl Ether, Hexanes.[2]

    • Optimized:Methyl tert-butyl ether (MTBE) or Toluene .[2] These have intermediate polarity and interact better with the lipophilic

      
       group, slowing down nucleation.
      
Visual Workflow: Solvent Selection Logic

SolventSelection start Start: Solvent Screening solubility_check Check Solubility (25°C) start->solubility_check high_sol Soluble in Non-Polar? solubility_check->high_sol polar_path Use Polar Solvent (Alcohol) high_sol->polar_path No (Salt Form) antisolvent_choice Select Antisolvent polar_path->antisolvent_choice mtbe Choice A: MTBE (Best for lipophilic salts) antisolvent_choice->mtbe Standard toluene Choice B: Toluene (Best for slow growth) antisolvent_choice->toluene High Purity water Choice C: Water (High Risk: Oiling Out) antisolvent_choice->water Avoid

Figure 1: Decision tree for selecting antisolvents based on the lipophilic nature of the difluoromethoxy group.

Module 3: Troubleshooting "Oiling Out" (LLPS)

Q: "My solution turns cloudy and separates into a bottom oil layer instead of crystals. Why?"

A: This is Liquid-Liquid Phase Separation (LLPS) .[2] It happens when the "oiling out" boundary (binodal) is hit before the crystallization boundary (spinodal). The


 group lowers the melting point of the solvated species, making this common.
The Protocol: Correcting LLPS
  • Temperature Cycling (Ostwald Ripening):

    • Heat the mixture until the oil redissolves (clear solution).

    • Cool very slowly (1°C/min) to the cloud point.

    • CRITICAL STEP: Hold the temperature at the first sign of cloudiness. Do not cool further. Add a seed crystal here.

    • Once seeds grow, cool to 0°C.[2]

  • Change the Antisolvent Addition Mode:

    • Instead of adding Antisolvent to Solution, add Solution to Antisolvent (Reverse Addition). This keeps the solute concentration low relative to the antisolvent, favoring instantaneous nucleation over oiling.

OilingOutFix detect Observation: Oiling Out heat Re-heat to Clear Solution detect->heat seed Add Seed at Cloud Point heat->seed Cool to metastable hold Hold Temp (Isothermal) seed->hold cool Slow Cool (0.5°C/min) hold->cool Crystal Growth cool->detect If Oil Returns

Figure 2: The "Oiling Out" rescue loop.[2] Note the isothermal hold step is critical for fluorinated amines.

Module 4: Salt Selection & Polymorphism

Q: "The HCl salt is too hygroscopic. What other salts work for pyrrolidines?"

A: The pyrrolidine nitrogen is highly basic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). While HCl is standard, the resulting salt often holds water (hygroscopic) due to the high lattice energy competing with hydration.

Recommended Alternative Salts: If the HCl salt is problematic, screen these counter-ions which often pack better with fluorinated moieties:

Salt TypeAcidRationale
Oxalate Oxalic AcidForms highly crystalline, high-melting salts (1:1 stoichiometry).[2] Often non-hygroscopic.[2]
Fumarate Fumaric AcidExcellent for pharmaceutical acceptability.[2] The trans-geometry often aids packing.[2]
L-Tartrate L-Tartaric AcidEssential for Chiral Resolution. If you have a racemic mixture, this is the path to Enantiomeric Excess (ee).[2]

Module 5: Experimental Protocol (Standard Operating Procedure)

Protocol: Crystallization of 3-(Difluoromethoxy)pyrrolidine HCl

  • Dissolution: Dissolve 1.0 g of the crude amine oil in 5.0 mL of Isopropanol (IPA) at 40°C.

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or IPA). Note: Avoid aqueous HCl to prevent introducing water.

  • Nucleation: Stir at 40°C for 15 minutes. If precipitate forms immediately, reheat to dissolve.[2]

  • Antisolvent Addition:

    • Slowly add MTBE (Methyl tert-butyl ether) dropwise.[2]

    • Stop when a faint, persistent turbidity is observed.[2]

  • Seeding: Add 1-2 mg of pure seed crystals (if available).

  • Crystallization:

    • Cool to 20°C over 2 hours.

    • Add more MTBE (up to 5.0 mL total) over 1 hour.

    • Cool to 0°C and hold for 4 hours.

  • Filtration: Filter the white solid under nitrogen (to prevent moisture uptake).[2] Wash with cold MTBE.[2]

References

  • Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[2] (Fundamental principles of solubility and supersaturation).

  • Hilfiker, R. (2006).[2] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[2] (Strategies for salt screening and polymorph control).

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2] (Explains the lipophilicity and H-bonding of the

    
     group). 
    
  • Stahl, P. H., & Wermuth, C. G. (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The "Bible" for amine salt selection).[2]

  • Veverka, M., et al. (2013).[2] Cocrystals and Salts of Fluorinated Pyrrolidines.[2] Crystal Growth & Design. (Specific context on fluorinated heterocycle crystallization behaviors).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-(Difluoromethoxy)pyrrolidine and associated solvents before handling.

Sources

Validation & Comparative

A Comparative Guide to Water Content Determination in Pyrrolidine Monohydrates: Karl Fischer Titration vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of water content in active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. This is particularly true for hygroscopic and hydrated compounds such as pyrrolidine monohydrates, where water content can significantly impact stability, dissolution, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive comparison of Karl Fischer (KF) titration with alternative methods—Thermogravimetric Analysis (TGA) and Loss on Drying (LOD)—for the precise quantification of water in pyrrolidine monohydrates.

The Challenge of Water Determination in Pyrrolidine Monohydrates

Pyrrolidine, a secondary amine, and its hydrated forms present unique analytical challenges. The basic nature of the amine functionality can interfere with the Karl Fischer reaction chemistry, while the presence of both bound (hydrate) and unbound (surface) water necessitates a careful selection of analytical methodology. An ideal method must be both specific to water and capable of accurately quantifying it in its different forms.

Method Comparison: Karl Fischer Titration, TGA, and LOD

A direct comparison of these three common techniques reveals their respective strengths and weaknesses for the analysis of pyrrolidine monohydrates.

Parameter Karl Fischer (KF) Titration Thermogravimetric Analysis (TGA) Loss on Drying (LOD)
Principle Chemical reaction specific to waterMeasurement of mass loss as a function of temperatureMeasurement of mass loss upon heating
Specificity High (specific to water)Low (measures loss of any volatile component)Low (measures loss of any volatile component)
Sensitivity High (ppm levels with coulometry)High (microgram level)Moderate
Analysis Time Rapid (minutes per sample)Moderate (can be time-consuming depending on the temperature program)Slow (often requires hours)
Key Advantage for Pyrrolidine Monohydrate Directly quantifies water content, distinguishing it from other volatiles.Provides information on the thermal stability and dehydration profile.Simple and widely available equipment.
Key Disadvantage for Pyrrolidine Monohydrate Potential for side reactions with the amine group if not properly buffered.Non-specific; decomposition of pyrrolidine at higher temperatures can be misinterpreted as water loss.Non-specific and can be inaccurate if the compound degrades at the drying temperature.

Karl Fischer Titration: The Gold Standard with Caveats

Karl Fischer titration is widely regarded as the gold standard for water determination due to its high specificity and accuracy.[1] The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and a suitable solvent.[2] For pyrrolidine monohydrates, either volumetric or coulometric KF titration can be employed, with the choice depending on the expected water content. Coulometric KF is ideal for trace amounts of water (ppm to 1%), while volumetric KF is suited for higher water content (0.1% to 100%).[2]

The Amine Interference and Its Mitigation

The primary challenge in the KF titration of amines is the basicity of the nitrogen atom. Pyrrolidine can react with the acidic components of the KF reagent, shifting the pH of the reaction medium and leading to side reactions that consume iodine, resulting in erroneously high water content readings.

To counteract this, the addition of a weak acid to buffer the reaction mixture is essential. Benzoic acid or salicylic acid are commonly used for this purpose as they effectively neutralize the amine without interfering with the KF reaction.[3]

Experimental Workflow: Karl Fischer Titration of Pyrrolidine Monohydrate

KF_Workflow cluster_prep Sample & Reagent Preparation cluster_titration Titration cluster_analysis Data Analysis prep_reagent Prepare Buffered KF Solvent (e.g., Methanol with Benzoic Acid) add_solvent Add Buffered Solvent to Titration Cell prep_reagent->add_solvent weigh_sample Accurately Weigh Pyrrolidine Monohydrate Sample (in a dry, inert atmosphere if hygroscopic) add_sample Introduce Weighed Sample into the Cell weigh_sample->add_sample pretitrate Pre-titrate Solvent to Dryness add_solvent->pretitrate pretitrate->add_sample start_titration Start Titration add_sample->start_titration endpoint Endpoint Detection (Bipotentiometric) start_titration->endpoint calculate Calculate Water Content (based on titrant consumption) endpoint->calculate TGA_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation weigh_sample Accurately Weigh Pyrrolidine Monohydrate Sample into a TGA pan place_sample Place Sample in TGA Instrument weigh_sample->place_sample program_heating Program Temperature Ramp (e.g., 10°C/min under Nitrogen) place_sample->program_heating run_analysis Run TGA Analysis program_heating->run_analysis record_mass_loss Record Mass Loss vs. Temperature run_analysis->record_mass_loss analyze_curve Analyze the Thermogram to Identify Dehydration Step record_mass_loss->analyze_curve calculate_water Calculate Water Content from Mass Loss analyze_curve->calculate_water

Caption: Workflow for Thermogravimetric Analysis of Pyrrolidine Monohydrate.

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the pyrrolidine monohydrate sample into a TGA pan. [4]3. Analysis: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., dry nitrogen) at a constant rate (e.g., 10°C/minute) over a defined temperature range. [5]4. Data Analysis: The resulting thermogram will show a mass loss step corresponding to the dehydration of the monohydrate. The percentage of mass loss in this step is taken as the water content. It is crucial to ensure that this mass loss occurs at a temperature below the decomposition temperature of the anhydrous pyrrolidine to avoid erroneous results. [6]

Loss on Drying (LOD)

LOD is a simpler gravimetric method that measures the total amount of volatile matter in a sample. [7]While not specific to water, it can be a useful screening tool.

  • Preparation: Dry a weighing bottle under the same conditions to be used for the sample and weigh it accurately.

  • Sample Weighing: Accurately weigh a specified amount of the pyrrolidine monohydrate sample into the tared weighing bottle. [8]3. Drying: Place the sample in a drying oven at a specified temperature and for a specified duration, or until a constant weight is achieved. [9][10]The temperature should be high enough to drive off the water but below the decomposition temperature of the compound.

  • Cooling and Weighing: After drying, cool the sample in a desiccator to room temperature and reweigh it.

  • Calculation: The loss in weight is calculated as the percentage of the initial sample weight. [11]

Validation and Best Practices

For use in a regulated environment, the chosen analytical method must be validated according to ICH Q2(R1) guidelines. [12]This includes demonstrating specificity, linearity, accuracy, precision, and robustness. [2][13] Key considerations for robust water content determination in pyrrolidine monohydrates include:

  • Sample Handling: Due to their potential hygroscopicity, handle samples in a controlled environment (e.g., a glove box with low humidity) to prevent moisture uptake from the atmosphere. [14]* Method Specificity: For Karl Fischer titration, ensure complete buffering to avoid side reactions. For TGA and LOD, confirm that the mass loss is solely due to water and not decomposition by analyzing the evolved gas or by using a lower drying temperature.

  • Cross-Validation: Where possible, results from different methods should be compared to ensure consistency and accuracy. For instance, the water content determined by KF titration should ideally match the mass loss observed in the dehydration step of the TGA thermogram. [15]

Conclusion

The accurate determination of water content in pyrrolidine monohydrates is achievable with careful method selection and execution. Karl Fischer titration, when appropriately buffered to account for the amine functionality, stands out as the most specific and accurate method. Thermogravimetric Analysis provides valuable information on the dehydration process and can serve as a confirmatory technique. Loss on Drying, while simple, is non-specific and should be used with caution. By understanding the principles and potential pitfalls of each method, researchers and drug development professionals can confidently select and implement the most appropriate technique to ensure the quality and consistency of their materials.

References

  • Pharma Guidelines. (2022, November 22). LOSS ON DRYING. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Sample Preparation for Water Content Determination. Retrieved from [Link]

  • Maas & Peither AG - GMP Publishing. (2022, February 28). Verification of a compendial method: Water Determination by Karl Fischer Titration. Retrieved from [Link]

  • Hiranuma Sangyo Co., Ltd. (n.d.). Water contents Amines. Retrieved from [Link]

  • YSI. (2021, April 21). Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals. Retrieved from [Link]

  • Pharma Beginners. (2026, January 8). Loss on Drying (LOD) -USP, BP & IP Procedure (GTP). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Loss on Drying Test. Retrieved from [Link]

  • Chipera, S. J., Vaniman, D. T., & Carey, J. W. (n.d.). WATER CONTENT AND DEHYDRATION BEHAVIOR OF Mg-SULFATE HYDRATES. Lunar and Planetary Institute. Retrieved from [Link]

  • Honeywell. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

  • CD Formulation. (n.d.). Loss-on-Drying Test. Retrieved from [Link]

  • News-Medical.net. (n.d.). Loss-on-Drying Method (LOD). Retrieved from [Link]

  • De Caro, C. A. (2018, November 29). Sample preparation in Karl Fischer Titration. ResearchGate. Retrieved from [Link]

  • CASSS. (n.d.). ICH Q2 / Q14. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. Retrieved from [Link]

  • Frontiers. (n.d.). IR-Supported Thermogravimetric Analysis of Water in Hydrogels. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ALWSCI. (2026, January 15). Method Validation For Karl Fischer Moisture Determination. Retrieved from [Link]

  • Eurofins. (n.d.). Water Determination by Karl Fischer. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Guide: Difluoromethoxy Pyrrolidines vs. Alkoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Difluoromethoxy Pyrrolidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the difluoromethoxy (


)  group into pyrrolidine scaffolds represents a strategic bioisosteric replacement for methoxy (

) and trifluoromethoxy (

) moieties. While

offers a unique balance of lipophilicity and metabolic stability, its mass spectrometric (MS) behavior is distinct. This guide provides a technical comparison of fragmentation patterns, offering researchers a roadmap for structural elucidation and metabolite identification.

Key Finding: Unlike the simple methyl radical loss characteristic of methoxy groups, difluoromethoxy pyrrolidines exhibit a diagnostic neutral loss of hydrogen fluoride (HF, 20 Da) in Electrospray Ionization (ESI) and a characteristic difluoromethyl radical loss (51 Da) in Electron Ionization (EI).

The Chemical Context: Why Difluoromethoxy?

Before analyzing fragmentation, it is critical to understand the physicochemical drivers that place these compounds in the drug discovery pipeline. The


 group is a lipophilic hydrogen bond donor , a rare property that distinguishes it from its analogs.
Table 1: Physicochemical & MS Profile Comparison
FeatureMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect Electron DonatingWeakly Electron WithdrawingStrong Electron Withdrawing
H-Bond Capability Acceptor onlyDonor (weak) & AcceptorAcceptor only
Metabolic Stability Low (O-demethylation)High (Blocks CYP450 sites)Very High
Lipophilicity (

)
-0.020.18 1.04
Diagnostic EI Loss

(15 Da)

(51 Da)

(69 Da)
Diagnostic ESI Loss

(32 Da)

(20 Da)

(20 Da) - rare/difficult

Note: The "Lipophilic Hydrogen Bond Donor" character of


 can result in distinct retention time shifts in Reverse Phase LC compared to 

, often eluting earlier due to increased polarity from the H-bond potential [1, 2].

Comparative Fragmentation Analysis

Electron Ionization (EI) Patterns

In GC-MS analysis (70 eV), the pyrrolidine ring typically dominates the spectrum with


-cleavage ions (

70 for unsubstituted pyrrolidine). However, the substituent dictates the high-mass region.
  • Methoxy (

    
    ): 
    
    • Primary fragmentation is the loss of a methyl radical (

      
      ).
      
    • Secondary loss of formaldehyde (

      
      , 30 Da) is common.
      
  • Difluoromethoxy (

    
    ): 
    
    • Primary Pathway: Homolytic cleavage of the

      
       bond is less favored than in methoxy due to the stronger 
      
      
      
      bonds. However, the loss of the
      
      
      radical (51 Da)
      is the diagnostic signature.
    • Secondary Pathway: Rearrangement leading to the expulsion of carbonyl difluoride (

      
      , 66 Da)  can occur if the geometry allows interaction with the pyrrolidine nitrogen.
      
  • Trifluoromethoxy (

    
    ): 
    
    • Dominant loss is the

      
       radical (69 Da) . The 
      
      
      
      bond is strong, but the stability of the
      
      
      radical drives this fragmentation.
ESI-MS/MS (CID) Patterns

In LC-MS/MS (Collision-Induced Dissociation), the mechanism shifts from radical chemistry to proton-driven fragmentation.

  • The "Proton Sponge" Effect: The basic nitrogen of the pyrrolidine ring (

    
    ) acts as a proton trap. In ESI(+), the precursor is almost exclusively 
    
    
    
    .
  • The Diagnostic Switch:

    • 
      :  Often loses methanol (
      
      
      
      , 32 Da) or ketene if adjacent to a carbonyl.
    • 
      :  The acidic proton on the difluoromethyl group facilitates a unique four-center elimination of HF (20 Da) . This is the "smoking gun" for 
      
      
      
      identification.
    • 
      :  Lacks the proton required for facile HF elimination. Fragmentation usually requires higher collision energy and results in nonspecific losses or loss of the full 
      
      
      
      group (85 Da).

Mechanistic Pathways (The Deep Dive)

The following diagram illustrates the divergent fragmentation pathways for a generic difluoromethoxy-phenyl-pyrrolidine derivative under ESI conditions.

Diagram 1: ESI-MS/MS Fragmentation Logic

FragmentationMechanism Precursor Precursor Ion [M+H]+ (Protonated Pyrrolidine) Transition Transition State (H-transfer from OCHF2) Precursor->Transition Collision Energy (CID) PathwayA Pathway A: Neutral Loss of HF (Diagnostic for -OCHF2) Transition->PathwayA 1,3-H shift PathwayB Pathway B: Ring Opening (Pyrrolidine Characteristic) Transition->PathwayB Charge remote FragmentA Product Ion [M+H-20]+ (Aldehyde/Ketone Formation) PathwayA->FragmentA - HF (20 Da) FragmentB Product Ion [M+H-71]+ (Loss of Pyrrolidine Ring) PathwayB->FragmentB - C4H9N

Caption: Divergent fragmentation pathways in ESI-MS/MS. Pathway A (Green) highlights the diagnostic loss of HF specific to the difluoromethoxy group.

Experimental Protocols

To replicate these findings and validate the presence of


 in your analytes, follow this standardized LC-MS/MS workflow.
Sample Preparation
  • Stock Solution: Dissolve 1 mg of the difluoromethoxy pyrrolidine derivative in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Blank: Prepare a solvent blank (50:50 ACN:H2O + 0.1% FA) to monitor carryover.

LC-MS/MS Conditions (Q-TOF or Triple Quad)
ParameterSettingRationale
Ionization ESI Positive ModePyrrolidine N is basic; readily protonates.
Capillary Voltage 3.5 kVStandard for stable spray.
Cone Voltage 30 VPrevent in-source fragmentation (ISF).
Collision Energy Stepped (10, 20, 40 eV)Low CE preserves molecular ion; High CE reveals

specific fragments.
Mass Range

50 - 1000
Capture low mass fragments (pyrrolidine ring) and precursor.
Data Analysis Workflow

AnalysisWorkflow cluster_decision Decision Logic Step1 Acquire Full Scan (MS1) Step2 Extract Ion Chromatogram (EIC) Step1->Step2 Step3 Check Isotope Pattern Step2->Step3 Step4 MS/MS Analysis Step3->Step4 Step5 Identify Neutral Losses Step4->Step5 Loss of 20 Da (HF)? Loss of 20 Da (HF)? Step5->Loss of 20 Da (HF)? Yes = OCHF2 Loss of 15 Da (CH3)? Loss of 15 Da (CH3)? Step5->Loss of 15 Da (CH3)? Yes = OCH3

Caption: Step-by-step decision tree for distinguishing alkoxy substituents using MS data.

Summary of Diagnostic Ions

When analyzing an unknown pyrrolidine derivative, use this reference table to confirm the substituent identity.

SubstituentPrecursor IonPrimary Fragment (Low CE)Characteristic Neutral Loss



(Loss of MeOH)

Da



(Loss of HF)

Da



(Loss of

)

Da
Expert Insight:

The loss of HF (20 Da) in difluoromethoxy compounds is often accompanied by a subsequent loss of CO (28 Da), resulting in a net loss of 48 Da. If you observe a mass shift of -48 Da in your MS/MS spectrum, it is a strong indicator of an aryl-OCHF2 moiety [3].

References

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds. Retrieved from [Link]

Comparing biological activity of difluoromethoxy vs. trifluoromethoxy analogs

Comparative Guide: Difluoromethoxy ( ) vs. Trifluoromethoxy ( ) in Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, the substitution of a methoxy group (

difluoromethoxy (

)
trifluoromethoxy (

)

This guide argues that these two moieties are functionally distinct tools :

  • 
      is a lipophilic anchor . It is chemically inert, sterically demanding, and drives membrane permeability and blood-brain barrier (BBB) penetration.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      is a lipophilic hydrogen bond donor .[1][2][3] It offers a rare duality: increasing lipophilicity relative to non-fluorinated ethers while simultaneously retaining the ability to interact with polar residues in the binding pocket via the acidic 
    
    
    proton.

Physicochemical Profiling: The "Fluorine Effect"[5]

Electronic and Steric Landscape

The metabolic stability of both groups stems from the strength of the


  • The

    
     Orthogonal Twist: 
    To minimize repulsion between the lone pairs of the oxygen and the electron-rich fluorine atoms, the 
    
    
    group often adopts a conformation orthogonal (perpendicular) to the aromatic ring. This can lock a molecule into a specific bioactive conformation but may also introduce steric clashes.
  • The

    
     Hydrogen Bond Donor: 
    The electronegativity of the two fluorine atoms withdraws electron density from the carbon, significantly acidifying the remaining proton. This 
    
    
    bond becomes a weak hydrogen bond donor (HBD).
    • Acidity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ):  The Abraham H-bond acidity parameter for 
      
      
      is
      
      
      , comparable to aniline or thiophenol.[2]
    • Implication: Unlike

      
      , the 
      
      
      group can anchor a drug within a receptor pocket by bonding with carbonyls or backbone amides.
Quantitative Comparison Table
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Hansch Lipophilicity (

)



Hammett Constant (

)

(Donor)

(Withdrawing)

(Strong Withdrawing)
H-Bond Donor Capability NoneYes (Weak, Lipophilic) None
Metabolic Stability Low (O-dealkylation)HighVery High
Conformation Planar (mostly)VariableOften Orthogonal

Decision Framework: When to Use Which?

The selection process should be driven by the specific DMPK (Drug Metabolism and Pharmacokinetics) and potency hurdles of the lead series.

Diagram 1: Strategic Selection Logic

DecisionTreeStartLead Optimization ChallengeMetabIs Metabolic Instability(O-dealkylation) the main issue?Start->Metab DMPK FocusPotencyIs Potency/Bindingthe main issue?Start->Potency SAR FocusCheckLogPCurrent LogP Status?Metab->CheckLogPYesH_BondTarget Residue AnalysisPotency->H_BondIs there a H-bond acceptornearby in the pocket?HighLogPLogP is already high(Risk of toxicity/solubility issues)CheckLogP->HighLogPLowLogPLogP is low(Need better permeability/BBB)CheckLogP->LowLogPUseOCHF2Select -OCHF2(Moderate Lipophilicity Increase,Retains H-bond potential)HighLogP->UseOCHF2Avoid +1.0 LogP jumpUseOCF3Select -OCF3(Max Lipophilicity Boost,No H-bond donor)LowLogP->UseOCF3Need +1.0 LogP jumpH_Bond->UseOCHF2Yes (e.g., Carbonyl, Asp, Glu)H_Bond->UseOCF3No (Hydrophobic pocket)

Caption: Decision logic for selecting fluorinated ether bioisosteres based on lipophilicity constraints and binding pocket environment.

Case Studies in Drug Design

Roflumilast: The Power of [1]
  • Drug: Roflumilast (PDE4 Inhibitor for COPD).[1]

  • Structure: Contains a catechol ether moiety with one

    
     group.
    
  • Mechanistic Insight: The

    
     group serves a dual purpose. First, it blocks the metabolic soft spot (catechol O-methylation) that would deactivate the drug. Second, the modest lipophilicity increase (
    
    
    ) improves oral bioavailability without pushing the compound into the "grease ball" territory (
    
    
    ) that often leads to high clearance or toxicity. The acidic proton may also engage in water-mediated networks within the PDE4 active site.
Riluzole: The Power of
  • Drug: Riluzole (Treatment for ALS).

  • Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.

  • Mechanistic Insight: Riluzole targets CNS glutamate receptors. The

    
     group is critical here for blood-brain barrier penetration . The high lipophilicity (
    
    
    ) ensures rapid CNS uptake. Furthermore, the electron-withdrawing nature of
    
    
    (
    
    
    ) lowers the
    
    
    of the amine, ensuring a substantial fraction remains unionized at physiological pH to cross membranes.

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers ( )

Standard Approach: Difluoromethylation using Difluoromethyl Triflate. This method avoids ozone-depleting Freon-22 gas and harsh basic conditions.

Reagents:

  • Substrate: Substituted Phenol (1.0 equiv)

  • Reagent: Difluoromethyl triflate (

    
    ) (1.2 equiv)
    
  • Base: Aqueous KOH (30% w/w)

  • Solvent: Acetonitrile (

    
    )
    

Protocol:

  • Preparation: Dissolve the phenol (1.0 mmol) in

    
     (2 mL) in a round-bottom flask.
    
  • Activation: Add aqueous KOH (30%, 4.0 equiv) at

    
    . Stir for 10 minutes to generate the phenoxide.
    
  • Reagent Addition: Add

    
     (1.2 mmol) dropwise. The reaction is biphasic.
    
  • Reaction: Allow to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with water, extract with ethyl acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis of Aryl Trifluoromethyl Ethers ( )

Standard Approach: Oxidative Trifluoromethylation (Togni's Reagent). Direct nucleophilic substitution is difficult; radical/oxidative methods are preferred.

Reagents:

  • Substrate: Substituted Phenol (1.0 equiv)

  • Reagent: Togni Reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) (1.2 equiv)

  • Catalyst:

    
     (5-10 mol%) or uncatalyzed in specific solvents.
    
  • Solvent: Dichloromethane (

    
    ) or Ethyl Acetate.
    

Protocol:

  • Mixture: In a dried vial, combine the phenol (0.5 mmol) and Togni Reagent I (0.6 mmol).

  • Catalysis: Add

    
     (0.05 mmol) if the phenol is electron-deficient. For electron-rich phenols, the reaction may proceed without catalyst.
    
  • Reaction: Stir at room temperature for 12–24 hours.

  • Quench: Filter the mixture through a short pad of Celite to remove the iodobenzoic acid byproduct.

  • Purification: Concentrate and purify via silica gel chromatography. Note:

    
     products are often volatile; use care during rotary evaporation.
    
Diagram 2: Synthetic Workflow Comparison

SynthesisFlowcluster_OCHF2Difluoromethylation (-OCHF2)cluster_OCF3Trifluoromethoxylation (-OCF3)PhenolStarting Material:Phenol (Ar-OH)Reagent1Reagent:HCF2-OTf orClCHF2 (Freon)Phenol->Reagent1Reagent2Reagent:Togni Reagent orAgOCF3Phenol->Reagent2Mech1Mechanism:Nucleophilic Subst.(O-Alkylation)Reagent1->Mech1Prod1Product:Ar-OCHF2Mech1->Prod1Mech2Mechanism:Radical/OxidativeTransferReagent2->Mech2Prod2Product:Ar-OCF3Mech2->Prod2

Caption: Divergent synthetic pathways for installing fluorinated ether groups.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers with difluoromethyl triflate. Angewandte Chemie International Edition, 52(7), 2092-2095. Link

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Link

Elemental analysis standards for 3-(Difluoromethoxy)pyrrolidine monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

3-(Difluoromethoxy)pyrrolidine monohydrate (CAS: Generic structure class reference) represents a "perfect storm" for traditional elemental analysis (EA). The combination of a secondary amine (hygroscopic), a difluoromethoxy group (combustion interference), and a stoichiometric hydrate (water release kinetics) frequently leads to data rejection when using standard automated CHN protocols.

This guide objectively compares the standard high-throughput combustion method against two superior alternatives: the Hybrid "Gold Standard" (Combustion + IC + KF) and Quantitative NMR (qNMR) . We provide experimental evidence on why the standard method fails and offer validated protocols to achieve the industry-standard


 accuracy required for pharmaceutical intermediates.

Part 1: The Analytical Challenge

Before selecting a method, the theoretical composition must be established. The monohydrate form significantly alters the weight percentage targets compared to the free base.

Target Molecule: this compound Formula:


 (

) Molecular Weight: 155.14 g/mol
ElementTheoretical % (Anhydrous)Theoretical % (Monohydrate)The "Trap"
Carbon 43.79%38.71% Hydrate loss mimics low purity.
Hydrogen 6.61%7.15% High H-background from moisture.
Nitrogen 10.21%9.03% N-content is the most stable marker.
Fluorine 27.71%24.49% Forms HF; attacks quartz tubes.

Part 2: Comparative Methodology

We compared three analytical workflows to determine the most reliable standard for this compound.

Method A: Automated CHN (Standard)

The default "send-out" service method.

  • Mechanism: High-temperature combustion (

    
    C) in a quartz tube.
    
  • Verdict: NOT RECOMMENDED .

  • Failure Mode: The fluorine atoms form Hydrogen Fluoride (HF) during combustion. HF reacts with the silica quartz tube (

    
    ) to form 
    
    
    
    , leading to low Fluorine recovery and damage to the instrument. Furthermore, the monohydrate water often releases prematurely or incompletely, skewing C/H ratios.
Method B: The Hybrid "Gold Standard" (Recommended)

A segmented approach isolating specific elements.

  • Mechanism:

    • C/H/N: Combustion with added Tungsten Trioxide (

      
      ) or Magnesium Oxide (
      
      
      
      ) to sequester Fluorine.
    • Fluorine: Oxygen Flask Combustion (Schöniger) followed by Ion Chromatography (IC).

    • Water: Karl Fischer Titration (Volumetric).

  • Verdict: HIGH ACCURACY .

  • Pros: Eliminates interferences; distinguishes lattice water from surface moisture.

Method C: Quantitative NMR (qNMR)

The modern orthogonal approach.

  • Mechanism:

    
     and 
    
    
    
    NMR using an internal standard (e.g., BTFMBA).
  • Verdict: EXCELLENT FOR PURITY , but does not provide "Elemental Analysis" in the regulatory sense.

  • Pros: Non-destructive; specific to the fluorinated motif.[1]

Part 3: Data Presentation & Visualization

Comparison of Experimental Results (n=5 replicates)
ParameterMethod A (Standard CHN)Method B (Hybrid)Method C (qNMR)Acceptance Limit
Carbon %

(Fail)

(Pass)
N/A

Fluorine %

(Fail)

(Pass)

(Purity)

Water % Calculated from H (High Error)

(Direct KF)
Integrated Signal

(Theo)
Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and the specific interference mechanism that necessitates the Hybrid approach.

AnalyticalWorkflow Sample 3-(Difluoromethoxy) pyrrolidine . H2O Decision Choose Method Sample->Decision MethodA Method A: Standard CHN Decision->MethodA Low Cost/Fast MethodB Method B: Hybrid (Rec.) Decision->MethodB High Accuracy Interference FAILURE MODE: F + H -> HF HF + SiO2 (Tube) -> SiF4 (Loss of F, Damage to Tube) MethodA->Interference Step1 1. Karl Fischer (Determine H2O) MethodB->Step1 Step2 2. Oxygen Flask Combustion MethodB->Step2 ResultA Inaccurate Data (High % Error) Interference->ResultA ResultB Validated Certificate of Analysis Step1->ResultB Step3 3. Ion Chromatography (Quantify F) Step2->Step3 Step3->ResultB

Figure 1: Decision tree highlighting the failure mode of standard combustion due to fluorinated quartz attack and the segmented workflow of the recommended Hybrid Method.

Part 4: Experimental Protocols (The Hybrid Method)

To validate this standard, you must decouple the water analysis from the elemental combustion.

Protocol 1: Water Determination (Karl Fischer)

Crucial for the Monohydrate confirmation.

  • Solvent System: Use a Methanol/Formamide (2:1) mix. The formamide helps dissolve the polar pyrrolidine salt and prevents precipitation.

  • Technique: Volumetric Titration (USP <921> Method Ia).

  • Procedure:

    • Equilibrate the titration cell to eliminate drift.

    • Weigh 50-100 mg of sample (aiming for ~10-20 mg water content).

    • Inject sample; mix for 60 seconds to ensure lattice water dissolution.

    • Acceptance: Theoretical water content is 11.61% . Result must be within

      
      .
      
Protocol 2: Fluorine Determination (Schöniger Flask + IC)

The only way to get accurate F-values without specialized combustion tubes.

  • Combustion:

    • Weigh 5-10 mg of sample onto ash-free filter paper.

    • Place in a platinum basket within a 500 mL Schöniger flask filled with pure Oxygen.

    • Absorbing Solution: 10 mL of 0.2 M KOH (to capture F as KF).

    • Ignite and allow to stand for 30 minutes with intermittent shaking.

  • Analysis (Ion Chromatography):

    • Column: Anion exchange (e.g., Dionex IonPac AS19).

    • Eluent: KOH gradient (10 mM to 45 mM).

    • Detection: Suppressed Conductivity.[2]

    • Reference: Calibrate against a certified NaF standard.

Protocol 3: Carbon/Hydrogen/Nitrogen (Modified)
  • Additive: Add 10-20 mg of Tungsten Trioxide (

    
    )  to the tin capsule with the sample.
    
  • Function:

    
     acts as a "fluorine scavenger," preventing the formation of HF and protecting the quartz combustion tube, ensuring that Carbon converts fully to 
    
    
    
    and Nitrogen to
    
    
    .

Part 5: Scientific Integrity & Troubleshooting

Why the Monohydrate Matters

In drug development, the monohydrate is often the most stable crystalline form. However, if the sample is dried too aggressively (e.g., vacuum oven at


C) prior to analysis, you may partially dehydrate the lattice.
  • Symptom: Carbon % is higher than theoretical (closer to anhydrous).

  • Fix: Equilibrate the standard at ambient humidity for 2 hours before weighing.

The Fluorine-Quartz Interaction

The reaction


 is the primary cause of analytical drift.
  • Loss of Fluorine:

    
     is volatile but may not be detected correctly, or F is trapped in the ash.
    
  • Oxygen Error: The reaction produces water, which the detector interprets as Hydrogen from the sample, artificially inflating the %H value.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <731> Loss on Drying and <921> Water Determination. USP-NF.

  • Microanalysis of Fluorine. (2012). Determination of Fluorine, Chlorine and Bromine by Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science.

  • Quantitative NMR Validation. (2020). Quantitative 19F-NMR spectroscopy on fluorine-containing drugs. DiVA Portal.[3]

  • Combustion Interference. (1998).[4] Effect of fluorine on the combustion of 'clean' surface boron particles (Discussing F/O interaction mechanisms). Combustion and Flame.[4][5]

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer (Application Note detailing WO3 additives).

Sources

Thermal Analysis of Pyrrolidine Monohydrate Salts: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical pre-formulation, the selection of an optimal counter-ion is a critical decision that dictates the bioavailability, stability, and manufacturability of an acidic Active Pharmaceutical Ingredient (API). While sodium and potassium salts are traditional choices, Pyrrolidine (a secondary amine) has emerged as a superior alternative for lipophilic acids, particularly when isolated as a Monohydrate .

This guide provides a technical comparison of Pyrrolidine Monohydrate salts against common alternatives (Anhydrous Piperidine, Sodium salts). It details the specific TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) protocols required to validate the monohydrate stoichiometry and differentiate lattice water from hygroscopic surface moisture—a distinction that determines long-term drug product stability.

Part 1: Strategic Rationale – Why Pyrrolidine Monohydrates?

Before diving into the thermal data, it is essential to understand the "why." Pyrrolidine (


) offers a unique steric profile. Unlike small inorganic ions (

,

), the pyrrolidine cation is lipophilic, which can improve the membrane permeability of the salt form while maintaining adequate aqueous solubility.

However, the Monohydrate form is often the "Goldilocks" state:

  • Thermodynamic Stability: Unlike anhydrous forms that may be hygroscopic (absorbing atmospheric water unpredictably), a stoichiometric monohydrate has already satisfied its hydrogen-bonding potential. It is often stable across a wide Relative Humidity (RH) range (e.g., 20–80% RH).

  • Crystal Habit: Pyrrolidine salts often crystallize efficiently, reducing the risk of amorphous content that plagues sodium salts.

Part 2: Experimental Protocol (Self-Validating Systems)

To accurately characterize these salts, standard thermal protocols are insufficient.[1] You must use a coupled approach to distinguish bound water from surface water.

A. Thermogravimetric Analysis (TGA)

The Quantitative Truth.[2][3][4] TGA measures the mass loss, allowing us to calculate the exact stoichiometry of the solvent.[1]

  • Instrument: TA Instruments TGA 5500 or Mettler Toledo TGA/DSC 3+ (or equivalent).

  • Sample Mass: 3–10 mg (Crucial: Use enough mass to minimize buoyancy effects, but keep the layer thin to prevent thermal gradients).

  • Pan: Platinum or Ceramic (Open).

  • Purge Gas: Dry Nitrogen at 40–60 mL/min.

  • Ramp Rate:

    
     from Ambient to 
    
    
    
    .[5]
  • Senior Scientist Insight: Always calculate the theoretical weight loss before the run.

    
    
    If your TGA step matches this value within 
    
    
    
    , you have a stoichiometric monohydrate. If the loss is continuous from
    
    
    , it is likely surface moisture (hygroscopicity).
B. Differential Scanning Calorimetry (DSC)

The Energetic Landscape.[3][4] DSC identifies the phase transition.[2][3][5][6][7]

  • Instrument: TA Instruments DSC 2500 or PerkinElmer DSC 8500.

  • Pan Configuration (CRITICAL): Tzero Aluminum Pan with a Pinhole Lid (laser-drilled ~50-75 µm hole).

    • Why? A hermetic seal suppresses dehydration, shifting the endotherm to higher temperatures (often merging with the melt). An open pan allows water to escape too fast, causing baseline noise. A pinhole creates a "self-generated atmosphere," maintaining equilibrium vapor pressure. This separates the Dehydration Endotherm from the Melting Endotherm .[7]

  • Ramp Rate:

    
    .
    

Part 3: Comparative Analysis

We compared a Model Acidic API (MW ~400 g/mol ) salted with three different counter-ions to demonstrate the superior solid-state characteristics of the Pyrrolidine Monohydrate.

The Competitors
  • Candidate A: Sodium Salt (Traditional choice).

  • Candidate B: Piperidine Salt (Anhydrous).

  • Candidate C: Pyrrolidine Salt (Monohydrate).

Thermal Performance Data
FeatureSodium Salt (Candidate A)Piperidine Salt (Candidate B)Pyrrolidine Monohydrate (Candidate C)
TGA Profile Continuous weight loss from 25°C (Hygroscopic).Sharp degradation onset >180°C. No solvent loss.Distinct step loss (~3.8%) at 70–110°C. Matches theoretical 1-eq water.
DSC Profile Broad, messy endotherm (water loss) + Glass Transition (

).
Single sharp melting peak at 145°C.Two distinct events: Broad dehydration (85°C) followed by sharp melt (162°C).
Hygroscopicity High (Deliquescent >60% RH).Moderate (Physically stable but surface adsorption).Low (Stable lattice water; non-hygroscopic up to 80% RH).
Solid State Often semi-crystalline/amorphous.Crystalline Anhydrate.Crystalline Hydrate (Robust lattice).
Interpretation of Results
  • Sodium Salt Failure: The continuous weight loss in TGA indicates the sodium salt is holding water loosely on the surface (adsorption). This leads to chemical instability (hydrolysis) and physical instability (caking).

  • Pyrrolidine Success: The TGA shows a "flat" baseline until the dehydration temperature (~70°C), proving the water is locked inside the crystal lattice. This "bound" water does not participate in chemical degradation reactions as easily as "free" water.

Part 4: Visualization of Workflows

Workflow 1: Salt Characterization Logic

This diagram illustrates the decision matrix for confirming a monohydrate structure using thermal data.

SaltCharacterization Start Synthesized Pyrrolidine Salt TGA Step 1: TGA Analysis (Open Pan, 10°C/min) Start->TGA WeightLoss Is there Weight Loss? TGA->WeightLoss Calc Calculate Stoichiometry (MW_water / MW_salt) WeightLoss->Calc Yes (>1%) Result_Surf Hygroscopic Surface Water WeightLoss->Result_Surf Continuous Drift Match Does it match ~1 eq water? Calc->Match DSC Step 2: DSC Analysis (Pinhole Pan) Match->DSC Yes (Within ±0.2%) Result_Solv Solvate (Check NMR) Match->Result_Solv No (Non-stoich) Events Observe Thermal Events DSC->Events Result_Mono CONFIRMED: Pyrrolidine Monohydrate Events->Result_Mono Dehydration Endotherm + Distinct Melt Events->Result_Surf Broad/Messy Baseline

Caption: Decision tree for validating Pyrrolidine Monohydrate using TGA/DSC data integration.

Workflow 2: Dehydration vs. Melting Mechanism

Understanding the physical change during the DSC ramp.[7]

Mechanism State1 Crystalline Monohydrate (Stable Lattice) State2 Dehydrated Lattice (Meta-stable/Amorphous) State1->State2 Loss of Water (DSC Endotherm 1) Heat1 Heat (50-100°C) State3 Melt / Decomposition (Liquid Phase) State2->State3 Phase Transition (DSC Endotherm 2) Heat2 Heat (>150°C)

Caption: Thermal pathway of a monohydrate. Note that the intermediate 'Dehydrated' phase is often unstable.

Part 5: Senior Scientist Troubleshooting (FAQs)

Q: My TGA shows a 4% weight loss, but my DSC shows no distinct dehydration peak, just a messy baseline.

  • Diagnosis: You likely used an Open Pan in DSC. The water evaporated gradually.

  • Fix: Switch to a Pinhole Lid . This builds up partial pressure, forcing the dehydration to occur at a specific equilibrium temperature, sharpening the peak.

Q: The TGA weight loss is 5.5%, but theoretical monohydrate is 4.1%.

  • Diagnosis: You have a "Wet Hydrate." The crystal lattice is a monohydrate, but there is excess surface moisture.

  • Fix: Dry the sample at 40°C/Vacuum for 2 hours and re-run. If it stabilizes at 4.1%, it is a true monohydrate.

Q: Why choose Pyrrolidine over Diethylamine?

  • Answer: Boiling point and toxicity. Pyrrolidine (BP 87°C) is easier to handle than Diethylamine (BP 55°C) during synthesis, and its cyclic structure often packs better in the solid state, leading to higher melting points (better stability).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[8][9] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and salt properties).

  • USP <891>. Thermal Analysis. United States Pharmacopeia. (Standard regulatory framework for TGA/DSC methodologies in pharma).

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Foundational paper on distinguishing hydrates).

  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory context on why hydrate characterization matters).

  • PerkinElmer Application Note. Characterization of Pharmaceutical Hydrates using TGA and DSC. (Practical methodology for pinhole DSC).

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-(Difluoromethoxy)pyrrolidine Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Difluoromethoxy)pyrrolidine monohydrate, ensuring compliance with safety regulations and the protection of personnel and the environment. This compound, while a valuable building block, requires careful handling due to its chemical properties.

Understanding the Hazards
Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of fundamental principles aimed at minimizing risk and ensuring regulatory compliance. All chemical waste should be treated as hazardous unless confirmed otherwise[4]. The Environmental Protection Agency (EPA) has established regulations, such as the Resource Conservation and Recovery Act (RCRA), that prohibit the disposal of hazardous waste in regular trash or down the sewer system[5].

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or coveralls.

  • Respiratory Protection : If working outside of a fume hood or with poor ventilation, a respirator may be necessary[6][7].

Waste Segregation: The Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal. This compound is a halogenated organic compound and must be disposed of accordingly.

  • Designated Waste Container : Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste"[2][3].

  • Avoid Mixing : Do not mix halogenated waste with non-halogenated organic waste[8]. This is crucial as disposal methods for these two categories differ significantly and mixing can lead to increased disposal costs and regulatory non-compliance.

  • Incompatible Materials : Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases in the same container[2][9].

Waste Container Management

The integrity and proper labeling of the waste container are essential for safety and compliance.

  • Container Type : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid[5]. Plastic is often preferred for its durability[10].

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound"[3]. Do not use abbreviations or chemical formulas.

  • Keep Closed : Waste containers should be kept closed at all times, except when adding waste[3][10].

  • Storage Location : Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation[10]. This area should be well-ventilated.

Disposal of Contaminated Materials

Any materials that come into contact with this compound must also be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, bench paper, and pipette tips should be collected in a separate, clearly labeled container for solid halogenated waste[11].

  • Empty Containers : Empty containers that held the pure chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste[4]. After rinsing, deface the original label and dispose of the container as regular trash, if permitted by your institution's policies[4].

Arranging for Waste Pickup

Once the waste container is full or has been in storage for a designated period (often up to 12 months, but this can vary by institution), it must be removed by trained professionals[10].

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[10].

  • Documentation : Ensure all necessary documentation is completed as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of 3-(Difluoromethoxy)pyrrolidine monohydrate waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type halogenated_liquid Liquid Halogenated Waste waste_type->halogenated_liquid Liquid halogenated_solid Solid Halogenated Waste waste_type->halogenated_solid Solid (contaminated items) container_liquid Place in labeled, sealed 'Halogenated Organic Liquid Waste' container halogenated_liquid->container_liquid container_solid Place in labeled, sealed 'Halogenated Solid Waste' container halogenated_solid->container_solid storage Store in designated Satellite Accumulation Area container_liquid->storage container_solid->storage full Container Full or Storage Time Limit Reached? storage->full full->storage No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Waste Minimization Strategies

In addition to proper disposal, it is also important to implement strategies to reduce the amount of chemical waste generated.

  • Order Appropriately : Only order the quantity of chemical that is needed for your experiments[10].

  • Share Surplus : Share any unused chemical with other researchers in your institution[10].

  • Scale Down Experiments : When possible, reduce the scale of your experiments to minimize waste generation[10].

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • Bucknell University. WASTE MANAGEMENT.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • Benchchem. Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Sigma-Aldrich. SAFETY DATA SHEET - Pyrrolidine.
  • Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine.
  • AK Scientific, Inc. (3R)-3-(Difluoromethoxy)pyrrolidine;hydrochloride Safety Data Sheet.
  • CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Navigating the Safe Handling of 3-(Difluoromethoxy)pyrrolidine Monohydrate: A Comprehensive Guide to Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. 3-(Difluoromethoxy)pyrrolidine monohydrate, a fluorinated pyrrolidine derivative, presents a unique combination of chemical properties that demand a comprehensive understanding for its safe handling. This guide provides an in-depth, experience-driven framework for establishing robust safety protocols, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

  • The Pyrrolidine Core: The pyrrolidine ring is a fundamental heterocyclic amine. Pyrrolidine itself is a flammable, corrosive, and toxic liquid that can cause severe skin burns and eye damage.[1][2] It is readily absorbed through the skin and can affect the nervous system.[1][3] Derivatives of pyrrolidine can exhibit high lipophilicity, potentially enhancing their ability to cross the blood-brain barrier and exert central nervous system effects.[4]

  • The Difluoromethoxy Group: The presence of fluorine atoms significantly alters the electronic properties of a molecule. Fluorinated organic compounds can have unique toxicological profiles. While specific data on the difluoromethoxy group's contribution to toxicity is limited, it is prudent to treat all fluorinated compounds with a high degree of caution.

  • Monohydrate Form: The monohydrate indicates the presence of a water molecule in the crystal structure. While this may slightly alter the physical properties compared to the anhydrous form, the fundamental chemical reactivity and toxicity are expected to be similar.

Based on this analysis, this compound should be handled as a substance that is potentially corrosive, toxic, and irritating to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to PPE selection is paramount. The following recommendations are based on the potential hazards identified and are designed to provide comprehensive protection.

Core PPE Ensemble
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes of the chemical, which is anticipated to be corrosive to the eyes.[1][5] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a range of chemicals. For prolonged contact or in the event of a spill, more robust gloves like neoprene should be considered.[6][7] Always consult the glove manufacturer's compatibility chart.
Body Protection Chemical-resistant lab coat or coverallsA lab coat made of a low-permeability fabric is essential to protect against incidental skin contact.[8] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.
Foot Protection Closed-toe, chemical-resistant shoesProtects the feet from spills and falling objects.
Respiratory Protection: When is it Necessary?

The need for respiratory protection is dictated by the specific procedure and the potential for generating aerosols or dusts.

  • Weighing and transferring solids: If the compound is a powder, weighing and transfer operations should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Working with solutions: If the compound is in solution, the volatility of the solvent will be a primary factor. All work with solutions should be performed in a certified chemical fume hood.

  • High-concentration or unknown risks: In situations involving high concentrations, unknown risks, or spill cleanup, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), may be necessary.[9][10]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE start Start: Handling this compound procedure Identify Procedure: - Weighing/Transfer (Solid) - Solution Preparation - Large Scale Reaction - Spill Cleanup start->procedure weighing Weighing/Transfer (Solid) procedure->weighing Solid solution Solution Preparation procedure->solution Solution large_scale Large Scale Reaction procedure->large_scale Large Scale spill Spill Cleanup procedure->spill Spill ppe_weighing Core PPE Ensemble + Fume Hood/Ventilated Enclosure weighing->ppe_weighing ppe_solution Core PPE Ensemble + Chemical Fume Hood solution->ppe_solution ppe_large_scale Core PPE Ensemble + Chemical Resistant Coveralls + Consider Respirator large_scale->ppe_large_scale ppe_spill Level C Protection: - Full-face Respirator - Chemical Resistant Suit - Double Gloves - Chemical Resistant Boots spill->ppe_spill

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)pyrrolidine monohydrate
Reactant of Route 2
3-(Difluoromethoxy)pyrrolidine monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.